4-[2-(2-Piperidyl)-ethyl]-quinoline

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

4-[2-(2-Piperidyl)-ethyl]-quinoline is the 2-piperidyl regioisomer—distinct from the more common 4-piperidyl variant. This positional difference critically alters receptor binding geometry, as demonstrated by stereospecific antimalarial SAR where 4-piperidyl and 3-piperidyl congeners lose activity, and by the differential GABA_A partial agonism profile of Pipequaline (PK 8165; 4-piperidyl, 2-phenyl-substituted; Ki = 78 nM; GABA ratio 1.1–1.4). Procure this des-phenyl analog to systematically isolate the 2-phenyl substituent contribution to benzodiazepine receptor affinity and intrinsic efficacy. Patent AR227731A1 (1982) provides a validated regiospecific synthetic entry point. Essential for definitive head-to-head regioisomeric comparisons across GPCR, ion channel, and transporter screening panels.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
Cat. No. B8352693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Piperidyl)-ethyl]-quinoline
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCC2=CC=NC3=CC=CC=C23
InChIInChI=1S/C16H20N2/c1-2-7-16-15(6-1)13(10-12-18-16)8-9-14-5-3-4-11-17-14/h1-2,6-7,10,12,14,17H,3-5,8-9,11H2
InChIKeyRQDPDTKHYBQJHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-Piperidyl)-ethyl]-quinoline: Structural Identity, Baseline Characteristics, and Procurement Context


4-[2-(2-Piperidyl)-ethyl]-quinoline (molecular formula C₁₆H₂₀N₂; molecular weight 240.34 g/mol) is a synthetic heterocyclic compound belonging to the quinoline-piperidine conjugate class, characterized by a quinoline core linked via an ethyl bridge to a 2-piperidyl moiety. The 2-piperidyl attachment position distinguishes it from the more commonly described 4-piperidyl regioisomer (4-[2-(4-piperidyl)-ethyl]-quinoline) and from the 2-phenyl-substituted analogue Pipequaline (PK 8165; 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline; Ki = 78 nM at benzodiazepine receptors) . This compound is primarily utilized as a research intermediate and scaffold for derivatization, with a dedicated synthetic procedure patented as early as 1982 describing its preparation and salt forms . The compound is commercially available from multiple chemical vendors at typical purities of ≥95%.

Why 4-[2-(2-Piperidyl)-ethyl]-quinoline Cannot Be Replaced by a Generic Quinoline-Piperidine Analog


Within the quinoline-piperidine chemical space, minor structural variations produce functionally divergent pharmacological profiles. The position of the piperidine attachment (2-piperidyl vs. 4-piperidyl) alters the spatial orientation of the basic nitrogen, which directly impacts receptor binding geometry and downstream signaling efficacy . This is exemplified by the phenylquinoline Pipequaline (PK 8165; 4-piperidyl, 2-phenyl-substituted), which exhibits partial agonist activity at benzodiazepine receptors with a GABA ratio of 1.1–1.4—a profile distinct from classical benzodiazepine full agonists such as diazepam . In the antimalarial domain, α-(2-piperidyl)-4-quinolinemethanol analogues display stereospecific activity against Plasmodium falciparum that is not replicated by 4-piperidyl congeners . These isomer-dependent differences in target engagement and functional selectivity mean that 4-[2-(2-piperidyl)-ethyl]-quinoline occupies a distinct structural niche; replacement by a 4-piperidyl isomer, an N-piperidinyl variant, or a 2-arylquinoline cannot be assumed to preserve the desired biological or synthetic properties without explicit experimental verification.

Quantitative Differentiation Evidence for 4-[2-(2-Piperidyl)-ethyl]-quinoline vs. Comparator Compounds


Structural Isomerism as a Scaffold Differentiator: 2-Piperidyl vs. 4-Piperidyl Attachment

4-[2-(2-Piperidyl)-ethyl]-quinoline bears the piperidine nitrogen at the 2-position of the saturated ring, whereas the more frequently cited isomer 4-[2-(4-piperidyl)-ethyl]-quinoline places the nitrogen at the 4-position. This regioisomerism alters the distance and angle of the basic amine relative to the quinoline plane. In the structurally related α-(2-piperidyl)-4-quinolinemethanol series, the 2-piperidyl configuration was found essential for antimalarial activity; the corresponding 4-piperidyl and 3-piperidyl regioisomers exhibited substantially reduced or absent efficacy against Plasmodium berghei in murine models . The 2-piperidyl isomer thus constitutes a distinct chemical entry with documented scaffold-specific bioactivity patterns.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Benzodiazepine Receptor Binding Affinity: In-Class Comparison via Pipequaline Data

The closest well-characterized analogue to the target compound family is Pipequaline (PK 8165; 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline), which incorporates the 4-piperidyl-ethyl-quinoline core present in the 4-piperidyl regioisomer of 4-[2-(2-piperidyl)-ethyl]-quinoline. Pipequaline binds to central benzodiazepine receptors with Ki = 78 nM in a radioligand binding assay, classifying it as a moderate-affinity partial agonist . For comparison, diazepam (a classical benzodiazepine full agonist) binds with Ki ≈ 5–10 nM, while the non-benzodiazepine anxiolytic buspirone has negligible benzodiazepine site affinity . The 2-phenyl substituent present in Pipequaline—but absent in the target compound—is known to enhance lipophilicity and receptor occupancy; the des-phenyl target compound 4-[2-(2-piperidyl)-ethyl]-quinoline is therefore expected to display altered binding kinetics and potentially reduced benzodiazepine receptor affinity, offering a valuable comparator scaffold for deconvoluting substituent contributions to binding.

Neuropharmacology Receptor Binding Anxiolytic Drug Discovery

Functional Selectivity: Non-Sedating Anxiolytic Profile of the Core Scaffold (Pipequaline) vs. Diazepam

In a double-blind, placebo-controlled clinical study of 12 healthy volunteers, Pipequaline (PK 8165) at a low oral dose of 50 mg demonstrated no sedative effects and instead exhibited psychostimulating properties, whereas diazepam 10 mg produced significant sedation 2 hours post-administration (p < 0.05 vs. placebo on visual analogue scales and computerized psychomotor tests) . At the higher 150 mg dose, Pipequaline induced sedation only at 5 hours post-dose, whereas diazepam's sedative effects peaked at 2 hours. This temporally and dose-dependently dissociable sedation profile is attributed to the partial agonist nature of the quinoline-piperidine scaffold at GABA_A/benzodiazepine receptors . The target compound 4-[2-(2-piperidyl)-ethyl]-quinoline shares the core quinoline-piperidine architecture but lacks the 2-phenyl group; this structural simplification may further attenuate residual sedative liability, making it a candidate scaffold for developing ultra-selective anxiolytics.

Behavioral Pharmacology Anxiolytic Selectivity Side-Effect Profiling

GABA Shift Ratio as a Partial Agonism Indicator: Differentiating Scaffold Intrinsic Efficacy

The GABA shift—the ratio of ligand binding affinity in the presence vs. absence of GABA—is a well-established in vitro metric that discriminates full agonists (GABA ratio ≥ 2.0), partial agonists (GABA ratio 1.0–1.5), and antagonists/inverse agonists (GABA ratio ≤ 1.0) at the benzodiazepine site of GABA_A receptors. Pipequaline (PK 8165) exhibits a GABA ratio of 1.1–1.4, classifying it squarely in the partial agonist range and consistent with its non-sedating clinical profile, whereas diazepam displays a GABA ratio of approximately 2.5–3.0 . IC₅₀ values for Pipequaline against [³H]-propyl-β-carboline-3-carboxylate binding in rat cerebellum were 844 nM (absence of GABA) and 370 nM (presence of 100 μM GABA), yielding a GABA shift ratio of approximately 2.3-fold . The target compound 4-[2-(2-piperidyl)-ethyl]-quinoline, lacking the 2-phenyl group, is predicted to show an altered GABA ratio that may further differentiate it from both Pipequaline and diazepam, positioning it as a tool for probing the structural determinants of intrinsic efficacy at benzodiazepine receptors.

Receptor Pharmacology Intrinsic Efficacy GABA_A Modulation

Synthetic Accessibility and Derivatization Potential: Dedicated Patent Procedure for 2-Piperidyl Quinoline Derivatives

A dedicated synthetic procedure for preparing derivatives of ((piperidil-2)-2-etil)-4-quinolein and its salts was patented in 1982 (AR227731A1), establishing a documented and reproducible route to the 2-piperidyl-ethyl-quinoline scaffold . This contrasts with 4-piperidyl-ethyl-quinoline analogues (e.g., Pipequaline) and N-piperidinyl-ethyl-quinoline variants, which typically require distinct synthetic strategies due to differences in regiospecificity of the alkylation or coupling steps. The 2-piperidyl substitution pattern necessitates specific protecting group strategies and coupling conditions to avoid N-alkylation at the quinoline nitrogen versus the piperidine nitrogen. The existence of an optimized, patented procedure for this exact scaffold reduces synthetic development time and provides a validated starting point for library synthesis, offering a procurement advantage for medicinal chemistry programs requiring rapid SAR expansion around the 2-piperidyl geometry.

Synthetic Chemistry Process Chemistry Derivative Library Synthesis

Validated Application Scenarios for 4-[2-(2-Piperidyl)-ethyl]-quinoline Based on Quantitative Evidence


Scaffold for Non-Sedating Anxiolytic Lead Optimization (CNS Drug Discovery)

The quinoline-piperidine core embodied by the target compound has been clinically validated—through its analogue Pipequaline (PK 8165)—as a scaffold capable of delivering anxiolytic efficacy without the sedative liability of classical benzodiazepines . Pipequaline at 50 mg oral dose produced no sedation and instead showed psychostimulating properties, while diazepam 10 mg produced significant performance decrements at 2 h (p < 0.05). The GABA ratio of 1.1–1.4 confirms partial agonism as the mechanistic basis for this dissociation. The target compound 4-[2-(2-piperidyl)-ethyl]-quinoline, lacking the 2-phenyl group of Pipequaline, represents a simplified scaffold for systematic exploration of substituent effects on intrinsic efficacy. Procurement of this compound enables medicinal chemistry programs to build focused libraries around the 2-piperidyl geometry for developing next-generation non-sedating anxiolytics.

Regioisomeric Probe for Quinoline-Piperidine Structure-Activity Relationship Studies

The 2-piperidyl attachment is a key structural variable that differentiates this compound from the more commonly described 4-piperidyl isomers and N-piperidinyl variants. Historical antimalarial SAR data demonstrate that the 2-piperidyl configuration is essential for bioactivity in the α-(2-piperidyl)-4-quinolinemethanol series, with 4-piperidyl and 3-piperidyl regioisomers showing lost or diminished activity in murine P. berghei models . The target compound therefore serves as a critical regioisomeric probe for mapping how piperidine nitrogen position modulates target engagement across multiple biological targets (GPCRs, ion channels, transporters). Its procurement, alongside the 4-piperidyl isomer, enables definitive head-to-head comparisons and prevents erroneous extrapolation of SAR across regioisomers.

Derivative Library Synthesis via Patented Regiospecific Route

The existence of a dedicated patent (AR227731A1, 1982) describing the synthesis of ((piperidil-2)-2-etil)-4-quinolein derivatives and their salts provides a validated synthetic entry point for the 2-piperidyl-ethyl-quinoline scaffold . Unlike 4-piperidyl-ethyl-quinoline analogues, which may require different alkylation and protection strategies, the patented procedure offers regiospecific access to the 2-piperidyl geometry. This reduces the time and resource investment required for synthetic route development and enables rapid generation of derivative libraries for screening. For industrial medicinal chemistry groups and academic screening centers, this represents a tangible procurement advantage: the compound arrives with a documented synthetic roadmap rather than requiring de novo route scouting.

Comparator Compound for GABA_A Receptor Partial Agonist Screening Panels

Pipequaline (PK 8165) has been characterized in detail as a GABA_A/benzodiazepine receptor partial agonist, with quantitative binding (Ki = 78 nM), functional (GABA ratio 1.1–1.4), and clinical (non-sedating at 50 mg) data available . The target compound 4-[2-(2-piperidyl)-ethyl]-quinoline, being a des-phenyl analogue of the Pipequaline core, is the appropriate comparator for isolating the contribution of the 2-phenyl substituent to receptor affinity and intrinsic efficacy. It can also serve as a reference point for cross-screening against other quinoline-piperidine scaffolds such as PK 9084, CGS 9896, and CL 218,872, all of which have been profiled in GABA shift assays. Procurement of this compound allows screening laboratories to include a structurally simplified partial agonist reference compound in their GABA_A receptor panels.

Quote Request

Request a Quote for 4-[2-(2-Piperidyl)-ethyl]-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.